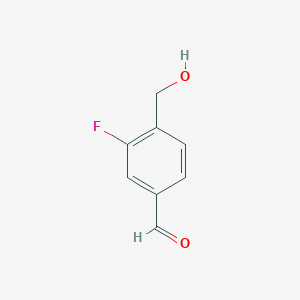

3-Fluoro-4-(hydroxymethyl)benzaldehyde

Description

Significance and Research Trajectory of Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes represent a cornerstone in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine into an aromatic aldehyde structure profoundly alters the molecule's physicochemical properties in ways that are highly advantageous for drug design and materials science. chemicalbook.comossila.com

Electronic and Physicochemical Alterations: Fluorine is the most electronegative element, and its introduction into an aromatic ring exerts a strong electron-withdrawing inductive effect. This can significantly influence the reactivity of the aldehyde group and the aromatic ring itself. Key modifications include:

Enhanced Lipophilicity: The presence of fluorine can increase a molecule's ability to pass through biological membranes, which is a critical factor for the bioavailability of a drug. chemicalbook.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This can prolong the active life of a drug, reducing the required dosage. chemicalbook.comossila.com

Modulation of pKa: A fluorine atom can lower the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH and influencing its binding affinity to biological targets. chemicalbook.com

Applications in Research: The unique properties imparted by fluorine have led to the widespread use of fluorinated aromatic aldehydes as intermediates in the synthesis of a vast array of bioactive compounds. They are crucial building blocks for creating:

Pharmaceuticals: Including anticancer agents, antibiotics, and anti-inflammatory drugs. ossila.combldpharm.com For example, fluorinated precursors are used to synthesize analogues of curcuminoid, which have shown inhibitory effects against human ovarian cancer cell lines. chemicalbook.com

Agrochemicals: Such as pesticides and herbicides with improved potency and environmental persistence profiles.

Advanced Materials: Used in the creation of liquid crystals, polymers, and materials for positron emission tomography (PET) imaging. bldpharm.com

The research trajectory in this field continues to focus on developing novel fluorination methods and exploring the synthesis of increasingly complex fluorinated molecules to address challenges in medicine and technology.

Contextualization within Hydroxymethylbenzaldehyde Derivatives Research

Hydroxymethylbenzaldehyde derivatives are a class of bifunctional compounds that serve as versatile intermediates in organic synthesis. The presence of both an aldehyde and a hydroxymethyl group allows for a wide range of chemical transformations, making them valuable starting materials for constructing more complex molecular architectures.

Synthetic Utility: The aldehyde group can undergo reactions such as oxidation, reduction, and the formation of imines (Schiff bases), while the hydroxymethyl group can be oxidized or participate in esterification and etherification reactions. bldpharm.com This dual reactivity is exploited in the synthesis of:

Pharmaceuticals and Bioactive Molecules: These derivatives are used to prepare compounds for treating diseases related to free radicals and as reagents in the synthesis of pronucleotides with potential antiviral activities.

Flavoring Agents and Fragrances: Benzaldehyde (B42025) derivatives are important components of the flavor and aroma industries, with applications in food, beverages, and personal care products.

Polymer Chemistry: They can be used as precursors for phenolic resins and as stabilizers in polymerization processes.

Research in this area focuses on the development of efficient synthetic routes to various substituted hydroxymethylbenzaldehydes and their application in creating novel compounds with desired biological or material properties. For instance, 4-Hydroxy-3-(hydroxymethyl)benzaldehyde is known as an impurity of Albuterol, a β2-adrenoceptor agonist, highlighting its relevance in pharmaceutical synthesis and quality control. The combination of the hydroxymethyl group's reactivity with the unique properties conferred by the fluorine atom in 3-Fluoro-4-(hydroxymethyl)benzaldehyde opens up new avenues for the design and synthesis of next-generation chemical entities.

Chemical and Physical Properties of this compound

Specific experimental data for this compound is not widely available in public literature, reflecting its status as a relatively novel or specialized research chemical. However, key identifiers have been established.

| Property | Value |

| CAS Number | 1459189-71-9 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| SMILES Code | O=CC1=CC=C(CO)C(F)=C1 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Appearance | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBJBAXLIQBENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Hydroxymethyl Benzaldehyde and Its Analogues

De Novo Synthesis Pathways

De novo synthesis, or the creation of the target molecule from simpler, readily available precursors, offers flexible and convergent routes to 3-Fluoro-4-(hydroxymethyl)benzaldehyde. These pathways often begin with appropriately substituted phenols or benzaldehydes, which are then elaborated to introduce the required functional groups.

Strategic Approaches from Substituted Phenols or Benzaldehydes

A primary strategy for synthesizing fluorinated benzaldehydes involves the functionalization of substituted phenols. One documented method begins with ortho-fluorophenol. In this approach, the phenol (B47542) is first reacted with a boron-containing compound, such as boron oxide, and an azeotropic solvent to remove water. google.com Subsequently, a formaldehyde (B43269) source like s-trioxane is added, leading to the formation of an intermediate, 3-fluorosalicyl alcohol. This alcohol can then be readily oxidized using standard techniques to yield the corresponding aldehyde, 3-fluorosalicylaldehyde (B1296999) (3-fluoro-2-hydroxybenzaldehyde), a constitutional isomer of the target compound's precursor. google.com While this specific example yields an isomer, the underlying principle of formylating or hydroxymethylating a fluorinated phenol is a key strategic approach.

Another effective strategy begins with a pre-functionalized benzaldehyde (B42025) derivative. For instance, 3-Fluoro-4-methoxybenzaldehyde can be converted to 3-Fluoro-4-hydroxybenzaldehyde via demethylation. A high-yielding procedure involves heating the methoxy (B1213986) precursor with 48% hydrobromic acid (HBr), which cleaves the methyl ether to reveal the desired phenol with a 97% yield. chemicalbook.com This approach is highly efficient for modifying existing advanced intermediates. The final step to obtain the target molecule would involve the selective reduction of the aldehyde to a hydroxymethyl group.

| Starting Material | Key Reagents/Steps | Intermediate/Product | Reference |

| o-Fluorophenol | 1. Boron oxide, xylene2. s-Trioxane3. Oxidation | 3-Fluorosalicyl alcohol, then 3-Fluorosalicylaldehyde | google.com |

| 3-Fluoro-4-methoxybenzaldehyde | 48% Hydrobromic acid (HBr) | 3-Fluoro-4-hydroxybenzaldehyde | chemicalbook.com |

| 3-Fluorophenol | 1. Isopropyl protection2. Bromination3. Grignard exchange, DMF4. Deprotection | 2-Fluoro-4-hydroxybenzaldehyde | google.com |

Formaldehyde-Mediated Formylation Reactions

Formylation reactions that utilize formaldehyde or its synthetic equivalents are crucial for introducing the aldehyde group onto an aromatic ring. google.com These methods are particularly effective for electron-rich substrates like phenols.

One prominent method is the reaction of a phenol with a formaldehyde source in the presence of a boron compound, as described in a patented process for preparing 3-fluorosalicylaldehyde from ortho-fluorophenol. google.com In this synthesis, ortho-fluorophenol is heated with boron oxide in xylene to form a borate (B1201080) ester intermediate. This is followed by the dropwise addition of s-trioxane, a stable trimer of formaldehyde. The reaction proceeds at elevated temperatures to install a hydroxymethyl group onto the ring, which upon workup and subsequent oxidation, yields the aldehyde. google.com This process highlights a two-step sequence where formaldehyde acts as a hydroxymethylating agent prior to an oxidation step.

Other classical formylation reactions applicable to phenols include:

The Duff Reaction: This method uses hexamethylenetetramine (a formaldehyde equivalent) to formylate highly activated aromatic rings, such as phenols. The reaction is typically carried out in acidic conditions (e.g., glycerol (B35011) and boric acid or trifluoroacetic acid) and introduces the formyl group ortho to the hydroxyl group.

The Casiraghi Formylation: This involves the direct ortho-formylation of phenols using paraformaldehyde, often mediated by magnesium chloride and a base like triethylamine. This method offers high regioselectivity for the position ortho to the phenolic hydroxyl group.

These methods underscore the utility of formaldehyde and its surrogates in building the benzaldehyde core structure from simpler phenolic precursors.

Fluorination Strategies in the Creation of this compound Architectures

When the core benzaldehyde structure is assembled first, the introduction of the fluorine atom becomes the key synthetic challenge. Several distinct strategies exist for forming the crucial C-F bond, each with its own mechanistic basis and substrate requirements.

Electrophilic Fluorination Protocols for Aromatic Systems

Electrophilic fluorination involves the reaction of a nucleophilic, electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org This approach is well-suited for precursors to this compound, such as 4-hydroxybenzaldehyde (B117250) or its protected derivatives. The strong activating, ortho-para directing nature of the hydroxyl group facilitates the introduction of fluorine at the desired C-3 position.

A variety of modern electrophilic fluorinating agents, typically containing a nitrogen-fluorine (N-F) bond, have been developed to be safer and more selective than elemental fluorine. wikipedia.orgbrynmawr.edu These reagents are designed with electron-withdrawing groups attached to the nitrogen to render the fluorine atom electrophilic. wikipedia.org

| Reagent Name | Acronym | Key Characteristics | Reference |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, versatile, and commercially available. Used for fluorinating electron-rich aromatics. | wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in many organic solvents. Milder than Selectfluor but has a broad substrate scope. | wikipedia.orgbrynmawr.edu |

| N-Fluoropyridinium Salts | NFPy | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. | wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent used in mechanistic studies. | wikipedia.org |

The direct ortho-C-H fluorination of benzaldehydes has been achieved using palladium catalysis with orthanilic acids as transient directing groups, showcasing advanced methods for precise fluorination. nsf.gov However, a photochemical, catalyst-free approach for the fluorination of aromatic carbonyl compounds is also possible, although the presence of a hydroxyl group on the benzene (B151609) ring can block the reaction, likely due to oxidation. chemrxiv.org

Nucleophilic Fluorination Approaches for C-F Bond Formation

Nucleophilic fluorination is a powerful alternative for C-F bond formation, proceeding via a nucleophilic aromatic substitution (SNA) mechanism. This strategy requires a substrate that is electron-deficient and possesses a good leaving group (such as -NO₂, -Cl, or -Br) at the position where fluorine is to be introduced. google.com

For the synthesis of this compound, a suitable precursor would be 3-chloro-4-hydroxybenzaldehyde (B1581250) or 3-nitro-4-hydroxybenzaldehyde. The reaction involves displacing the leaving group with a nucleophilic fluoride (B91410) source.

Key methods include:

The Halex Process: This industrial method involves halogen exchange, typically using an inexpensive alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at high temperatures. google.com For example, 4-chloro-3-nitrobenzaldehyde (B100839) has been successfully converted to 4-fluoro-3-nitrobenzaldehyde (B1361154) in high yield by heating with KF in DMF. google.com

Palladium-Catalyzed Fluorination: More recent developments include transition metal-catalyzed reactions that can fluorinate aryl triflates or halides under milder conditions than the classical Halex process. acs.org These methods expand the scope of nucleophilic fluorination to substrates that are less activated.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the substrate, with strong electron-withdrawing groups ortho or para to the leaving group being essential for activating the ring toward nucleophilic attack. researchgate.net

Radical Fluorination Techniques

Radical fluorination has emerged as a complementary strategy to traditional ionic fluorination methods. wikipedia.org This approach involves the generation of a carbon-centered radical, which is then trapped by a fluorine atom source. wikipedia.org While direct radical fluorination of an unactivated C-H bond on a benzaldehyde ring is challenging, this technique can be applied to strategically modified precursors.

Methods for generating the radical intermediate include:

Decarboxylative Fluorination: A carboxylic acid precursor can be converted into a radical through photoredox catalysis or with the use of silver catalysts, which is then fluorinated.

C–H Activation: Direct fluorination of C–H bonds, particularly activated benzylic positions, can be achieved using various metal catalysts or photocatalysts. wikipedia.org

The fluorine atom source in these reactions is often an electrophilic N-F reagent like NFSI or Selectfluor, which, despite their "electrophilic" classification, have demonstrated the ability to transfer a fluorine atom to a radical species. wikipedia.org Other sources like Xenon difluoride (XeF₂) are also used, particularly in decarboxylative reactions. wikipedia.org While specific applications of radical fluorination to produce this compound are not widely documented, the principles represent a frontier in fluorination chemistry with potential for novel synthetic routes.

Photocatalytic C(sp²)–H Fluorination of Aldehydic Substrates

Direct C(sp²)–H fluorination of aromatic aldehydes presents a powerful and atom-economical approach to introduce fluorine atoms onto the aromatic ring. Photocatalytic methods, in particular, have emerged as a mild and efficient strategy. These reactions typically involve the generation of a highly reactive fluorine radical from an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), facilitated by a photocatalyst upon light irradiation. nih.gov

While direct photocatalytic C(sp²)–H fluorination of this compound itself is not extensively documented, studies on related benzaldehyde derivatives provide valuable insights. For instance, the decatungstate photocatalyst has been successfully employed for the direct fluorination of unactivated C-H bonds. nih.gov Another approach involves a catalyst-free photochemical C-H bond fluorination of aromatic carbonyl compounds using Selectfluor-based reagents under UV-A irradiation. chemrxiv.org This method has been shown to be effective for the late-stage fluorination of complex molecules. chemrxiv.org However, the presence of the hydroxymethyl group in the target molecule might require careful optimization of reaction conditions to avoid side reactions, such as oxidation.

It is important to note that photocatalytic fluorination can also occur at the aldehydic C-H bond, leading to the formation of acyl fluorides. rsc.org This reactivity has been demonstrated using an inexpensive sodium decatungstate photocatalyst and NFSI, providing a convenient route for the direct conversion of aldehydes into versatile acylating agents. rsc.org Therefore, achieving selective C(sp²)–H fluorination on the aromatic ring of substrates like this compound would necessitate careful control over the reaction parameters to favor aromatic substitution over aldehydic C-H functionalization.

Functional Group Interconversions and Derivatization in Synthesis

The presence of both an aldehyde and a primary alcohol in this compound offers a rich platform for a variety of functional group interconversions and derivatizations. The selective manipulation of one functional group in the presence of the other is a key challenge and a testament to the sophistication of modern synthetic chemistry.

Hydroxyl Group Protection and Deprotection Strategies

To facilitate selective reactions at the aldehyde functionality or on the aromatic ring, the protection of the hydroxymethyl group is often a necessary step. Common protecting groups for primary alcohols include silyl (B83357) ethers and benzyl (B1604629) ethers, chosen for their ease of installation and removal under specific conditions. highfine.comuwindsor.ca

Silyl Ethers: Silyl ethers, such as the tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are widely used due to their stability under a variety of reaction conditions and their straightforward removal with fluoride-based reagents like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comnumberanalytics.com The formation of a silyl ether from this compound would typically involve reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. numberanalytics.com

Benzyl Ethers: Benzyl ethers offer robust protection and are typically cleaved by hydrogenolysis. uwindsor.caorganic-chemistry.org The Williamson ether synthesis is a common method for their formation, involving the reaction of the alcohol with a benzyl halide in the presence of a base. organic-chemistry.org

The following table summarizes common protecting groups for the hydroxyl moiety.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl, Imidazole | TBAF |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole | TBAF |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C |

Aldehyde Group Transformations (e.g., Acetals, Imines)

The aldehyde group in this compound is a versatile handle for various transformations, including the formation of acetals and imines. These derivatives can serve as protecting groups for the aldehyde or as intermediates for further synthetic elaborations.

Acetals: Acetals are commonly used to protect the aldehyde functionality from nucleophilic attack or reduction. libretexts.org The reaction of an aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst forms a cyclic acetal (B89532), which is stable under basic and neutral conditions. spegroup.ruresearchgate.net This protection strategy would be valuable for reactions involving the hydroxymethyl group or the aromatic ring of this compound. The acetal can be readily removed by treatment with aqueous acid to regenerate the aldehyde. spegroup.ru

Imines: Imines, or Schiff bases, are formed through the condensation of an aldehyde with a primary amine. researchgate.net This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. researchgate.net The formation of an imine from this compound with various primary amines can introduce new functionalities and serve as a precursor for the synthesis of more complex nitrogen-containing molecules. Mechanochemical methods have also been reported for the efficient synthesis of fluorinated imines. nih.gov

Catalytic Paradigms in the Synthesis of this compound and its Derivatives

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of functionalized aromatic compounds. These approaches offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Routes

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the synthesis of analogues of this compound. mit.edu Palladium, rhodium, and copper catalysts are frequently employed for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which could be employed to introduce various substituents onto the aromatic ring of a suitably functionalized precursor. Furthermore, Pd-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings. beilstein-journals.orgnih.gov For instance, Pd-catalyzed ortho-C-H fluorination of benzaldehydes using transient directing groups has been reported. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to catalyze a range of transformations, including C-H activation and annulation reactions. These methods could be applied to build more complex ring systems starting from derivatives of this compound.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation and click chemistry, are valuable for the formation of C-O, C-N, and C-S bonds, as well as for the synthesis of triazoles. These reactions could be utilized to further derivatize the target molecule.

The table below provides a brief overview of some transition metal-catalyzed reactions applicable to the synthesis of derivatives.

| Catalyst | Reaction Type | Application |

| Palladium | Suzuki Coupling | C-C bond formation |

| Palladium | C-H Fluorination | Direct fluorination of the aromatic ring |

| Rhodium | C-H Activation | Annulation and functionalization |

| Copper | Ullmann Condensation | C-O, C-N, C-S bond formation |

Organocatalytic and Asymmetric Synthetic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. rsc.org These small organic molecules can effectively promote a variety of chemical transformations with high stereoselectivity. acs.orgnih.gov The synthesis of chiral molecules, such as the enantiomers of this compound, can be achieved through the asymmetric reduction of the corresponding prochiral aldehyde, 3-fluoro-4-formylbenzaldehyde.

While direct organocatalytic asymmetric reduction of 3-fluoro-4-formylbenzaldehyde is not extensively documented in dedicated studies, the principles of asymmetric organocatalysis are well-established for a wide range of aromatic aldehydes. nih.govnih.gov Chiral secondary amines, such as those derived from proline and cinchona alkaloids, have proven to be efficient catalysts for various asymmetric transformations involving aldehydes. acs.org For the asymmetric reduction of prochiral ketones, several classes of organocatalysts have been investigated, including oxazaborolidines, hydroxyamides, and BINOL-derived catalysts, which could potentially be adapted for aldehyde reduction. rsc.org

A key strategy involves the in-situ generation of a chiral nucleophile or the activation of the aldehyde towards enantioselective attack. For instance, chiral N-heterocyclic carbene (NHC) catalysts have been utilized in the umpolung of aromatic aldehydes, converting them into chiral α-alkoxyalkyl anions for subsequent reactions. nih.gov This approach allows for the formation of chiral secondary alcohols from aldehydes with high enantioselectivity. The application of such a strategy to 3-fluoro-4-formylbenzaldehyde would be a promising route to enantiomerically enriched this compound.

The following table summarizes representative organocatalytic systems used for the asymmetric functionalization of aromatic aldehydes, which could be applicable to the synthesis of chiral analogues of this compound.

| Catalyst Type | Aldehyde Substrate Example | Reaction Type | Product Type | Enantiomeric Excess (ee) |

| Proline-Cinchona Alkaloid Hybrid | Various Aromatic Aldehydes | Direct Aldol (B89426) Reaction | Chiral β-Hydroxy Ketones | Up to 98% |

| Chiral N-Heterocyclic Carbene (NHC) | Benzaldehyde | Umpolung/Cross-Coupling | Chiral Silyl-Protected Secondary Alcohols | Up to 90% |

| Chiral Aldehyde | Simple Amines | Mannich Reaction | Chiral β-Amino Carbonyls | High |

Biocatalytic Transformations and Enzymatic Reactions

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. rsc.org Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are well-suited for the asymmetric reduction of aldehydes to produce chiral alcohols. frontiersin.orgtudelft.nlmdpi.com The application of ADHs to the synthesis of this compound would involve the stereoselective reduction of 3-fluoro-4-formylbenzaldehyde.

ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors such as NAD(P)H. frontiersin.orgtudelft.nl By selecting an appropriate ADH and cofactor regeneration system, the reduction of an aldehyde can be driven to completion with high enantioselectivity. nih.gov Both naturally occurring and engineered ADHs are available, offering a broad substrate scope and the ability to produce either the (R)- or (S)-enantiomer of the target alcohol. mdpi.comnih.gov

While specific studies on the biocatalytic reduction of 3-fluoro-4-formylbenzaldehyde are not prevalent, the enzymatic reduction of various substituted benzaldehydes has been demonstrated. The electronic and steric properties of the fluorine and hydroxymethyl substituents would influence substrate binding and reactivity within the enzyme's active site. researchgate.net It is anticipated that screening a library of ADHs would identify suitable candidates for this transformation.

The following table outlines examples of biocatalytic reductions of aromatic aldehydes and ketones, illustrating the potential of this approach for the synthesis of chiral this compound.

| Enzyme Type | Substrate Example | Product | Key Features |

| Alcohol Dehydrogenase (ADH) | Prochiral Ketones/Aldehydes | Chiral Secondary Alcohols | High enantioselectivity, mild reaction conditions |

| Carbonyl Reductase (KRED) | Prochiral Ketones | Chiral Secondary Alcohols | Often exhibit high stereoselectivity |

| Imine Reductase (IRED) | Cyclic Imines | Chiral Amines | Applicable in chemoenzymatic cascades |

Elucidating Chemical Reactivity and Mechanistic Pathways of 3 Fluoro 4 Hydroxymethyl Benzaldehyde

Reactivity Characteristics of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In aromatic aldehydes like 3-Fluoro-4-(hydroxymethyl)benzaldehyde, this reactivity is tempered by the resonance effect of the benzene (B151609) ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less reactive than typical aliphatic aldehydes. quora.comstackexchange.com However, the presence of an electron-withdrawing fluorine atom ortho to the hydroxymethyl group and meta to the aldehyde enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Condensation reactions are a cornerstone of aldehyde chemistry, involving the formation of a larger molecule from smaller units with the concurrent elimination of a small molecule like water. This compound is expected to readily participate in such transformations. While specific studies on this compound are not prevalent, its reactivity can be inferred from the documented reactions of the closely related analogue, 3-Fluoro-4-hydroxybenzaldehyde.

Aldol (B89426) Condensation: In the presence of a dilute base, aldehydes with α-hydrogens can undergo aldol condensation. ncert.nic.in While this compound lacks α-hydrogens, it can act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with another enolizable aldehyde or ketone. For instance, the analogue 3-Fluoro-4-hydroxybenzaldehyde is used to synthesize curcuminoid analogues by reacting with ketones in an aldol condensation. stackexchange.com

Wittig Reaction: This reaction provides a versatile method for synthesizing alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The analogue 3-Fluoro-4-hydroxybenzaldehyde is utilized in Wittig reactions to synthesize derivatives of caffeic acid phenylethyl amide. stackexchange.com A similar pathway is accessible for this compound to form corresponding stilbene (B7821643) derivatives.

Hydrazone Formation: Aldehydes react with hydrazine (B178648) and its derivatives (like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) in an acid-catalyzed, reversible reaction to form hydrazones. ncert.nic.in This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration. 3-Fluoro-4-hydroxybenzaldehyde is known to form hydrazone derivatives through condensation with phenylhydrazine derivatives. stackexchange.com

| Reaction Type | Reactant | General Product | Significance |

|---|---|---|---|

| Claisen-Schmidt Condensation | Enolizable Ketone/Aldehyde | α,β-Unsaturated Carbonyl Compound | Forms new carbon-carbon bonds. |

| Wittig Reaction | Phosphorus Ylide (R-PPh₃) | Alkene (Stilbene derivative) | Converts a carbonyl group to a C=C double bond. |

| Hydrazone Formation | Hydrazine Derivative (H₂N-Z) | Hydrazone (>C=N-Z) | Used for characterization and synthesis of N-containing compounds. ncert.nic.in |

Nucleophilic addition is the most fundamental reaction of the aldehyde group. ncert.nic.in The reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. nih.gov This intermediate is then typically protonated to yield an alcohol.

The reactivity of this compound in these reactions is influenced by two opposing electronic factors:

Resonance Stabilization: The benzene ring donates electron density to the carbonyl group via resonance, which reduces the electrophilicity of the carbonyl carbon and deactivates it towards nucleophilic attack compared to aliphatic aldehydes. quora.comncert.nic.in

Inductive Withdrawal: The electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making the aldehyde more electrophilic and thus more reactive towards nucleophiles.

In this specific molecule, the powerful inductive effect of the fluorine atom is expected to significantly counteract the resonance stabilization, making this compound more reactive than unsubstituted benzaldehyde.

| Compound | Key Electronic Effect(s) | Expected Reactivity (Relative to Benzaldehyde) |

|---|---|---|

| Propanal | +I effect (Alkyl group) | Higher |

| Benzaldehyde | Resonance stabilization | Baseline |

| 4-Nitrobenzaldehyde | -I, -R effects (Nitro group) | Much Higher |

| This compound | -I effect (Fluoro), Resonance | Higher |

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and exhibits reactivity typical of its class, such as oxidation to a carboxylic acid or esterification. However, its position on the benzene ring adjacent to a fluorine atom and ortho to the aldehyde group allows for unique mechanistic possibilities.

The proximity of the nucleophilic hydroxymethyl group and the electrophilic aldehyde group in this compound creates the potential for an intramolecular nucleophilic addition. This reaction would result in the formation of a cyclic hemiacetal, a five-membered ring structure. This type of cyclization is a well-known phenomenon, particularly in the chemistry of sugars. The reaction is typically reversible and can be catalyzed by either acid or base. While theoretically plausible for this molecule, specific experimental evidence for such intramolecular cyclization in this compound is not readily found in the literature, suggesting the acyclic aldehyde form is likely predominant under standard conditions.

Detailed kinetic studies specifically on the reactions of the hydroxymethyl group in this compound are not extensively documented. However, the kinetics would be governed by several factors. For reactions where the hydroxymethyl group acts as a nucleophile (e.g., intramolecular cyclization), the rate would depend on the electrophilicity of the aldehyde, which is enhanced by the fluorine substituent. Conversely, for reactions involving the deprotonation of the hydroxymethyl group, its acidity would be slightly increased by the adjacent electron-withdrawing fluorine atom, potentially accelerating base-catalyzed processes. The steric hindrance around the hydroxymethyl group is minimal, suggesting that steric factors are unlikely to be rate-limiting.

Both acid and base catalysis can play crucial roles in mediating the reactions of the hydroxymethyl group, especially in concert with the aldehyde.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the aldehyde group can be protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by weak nucleophiles, including the molecule's own hydroxymethyl group. This mechanism is key for facilitating intramolecular hemiacetal formation.

Specific-Base Catalysis: A strong base can deprotonate the hydroxymethyl group to form an alkoxide. This greatly enhances the nucleophilicity of the oxygen atom, enabling it to attack the nearby aldehyde carbon. This pathway also leads to the formation of a cyclic hemiacetal. Furthermore, under certain alkaline conditions, benzaldehydes with adjacent hydroxymethyl groups can undergo complex rearrangements and disproportionation reactions. acs.org For example, a related model compound was shown to undergo rearrangement of its ether-linked vanillin (B372448) residue upon dissolution in an alkaline solution. acs.org

Influence of the Fluoro-Substituent on Aromatic and Side-Chain Reactivity

The reactivity of this compound is intricately governed by the electronic interplay of its three substituents: the formyl (-CHO), the fluoro (-F), and the hydroxymethyl (-CH₂OH) groups. The fluorine atom, in particular, imparts unique characteristics to the molecule's reactivity profile due to its distinct electronic properties.

Electronic Effects and Hammett Correlations

The influence of substituents on the reactivity of aromatic systems can be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for side-chain reactions of meta- and para-substituted benzene derivatives. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (hydrogen).

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electronic effect.

ρ (rho) is the reaction constant, which depends on the reaction type and its sensitivity to electronic effects. wikipedia.org

The fluorine atom exhibits a dual electronic nature. It is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) or +R effect. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weak compared to its strong inductive pull.

The net electronic influence of the substituents in this compound dictates the electron density of the aromatic ring and the reactivity of the aldehyde and hydroxymethyl side chains. The aldehyde group is a strong electron-withdrawing group (-I, -M), deactivating the ring. The hydroxymethyl group is weakly electron-withdrawing by induction (-I) but is not a significant resonance donor or acceptor. The fluorine at the meta-position relative to the aldehyde primarily exerts its strong -I effect, further withdrawing electron density from the ring.

The Hammett substituent constants (σ) provide a quantitative measure of these effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.edu

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

| -F | +0.34 | +0.06 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) |

| -CHO | +0.35 | +0.42 | Strong Inductive & Resonance Withdrawal (-I, -R) |

| -CH₂OH | +0.07 | -0.01 | Weak Inductive Withdrawal (-I) |

This table presents interactive data. You can sort and filter based on the values.

These constants illustrate that the fluorine atom is significantly electron-withdrawing from the meta position (σ_meta = +0.34), which is relevant to its effect on the reactivity of the para-positioned hydroxymethyl group. The combination of the strongly deactivating aldehyde group and the inductively withdrawing fluoro group renders the aromatic ring of this compound electron-deficient.

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

The regiochemical outcome of aromatic substitution reactions on this molecule is determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The substituents on the ring direct the incoming electrophile to specific positions.

-CHO (Formyl): A deactivating group and a meta-director.

-F (Fluoro): A deactivating group but an ortho, para-director due to resonance stabilization of the intermediate carbocation (Wheland intermediate) when attack occurs at these positions.

-CH₂OH (Hydroxymethyl): A weakly deactivating group and an ortho, para-director.

The available positions for substitution are 2, 5, and 6. The directing influences are summarized below:

| Position | Directed by -CHO (at C1) | Directed by -F (at C3) | Directed by -CH₂OH (at C4) | Overall Tendency |

| 2 | ortho (unfavored) | ortho (favored) | meta (neutral) | Moderately favored, activated by F but adjacent to deactivating CHO. |

| 5 | meta (favored) | meta (neutral) | ortho (favored) | Highly favored, activated by CH₂OH and directed by CHO. |

| 6 | para (unfavored) | ortho (favored) | meta (neutral) | Moderately favored, activated by F but sterically hindered and para to deactivating CHO. |

Based on this analysis, electrophilic substitution is most likely to occur at the C5 position , which is ortho to the activating hydroxymethyl group and meta to the deactivating formyl group.

Nucleophilic Aromatic Substitution (SₙAr): SₙAr reactions typically require a good leaving group and the presence of strong electron-withdrawing groups positioned ortho and/or para to it. In this compound, the fluorine atom can act as a leaving group. However, for a successful SₙAr reaction at the C3 position, a strong electron-withdrawing group would be needed at the C1 (para) or C5 (ortho) position. The aldehyde group at C1 is indeed electron-withdrawing, which activates the ring towards nucleophilic attack. Therefore, nucleophilic substitution of the fluorine atom is plausible under appropriate reaction conditions, often requiring strong nucleophiles and elevated temperatures. nih.gov

Role of Fluorine in C-H Activation and Directed Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for molecular functionalization. beilstein-journals.org The presence of a fluorine substituent on an aromatic ring can significantly influence the efficiency and regioselectivity of these reactions. nih.govresearchgate.net

Research has shown that in metal-mediated C-H activation of fluoroaromatics, there is often a kinetic or thermodynamic preference for the activation of C-H bonds that are ortho to the fluorine atom. nih.gov In this compound, this would correspond to the C-H bonds at the C2 and C4 positions. Since C4 is already substituted, this effect would primarily direct activation towards the C2 position .

This directing effect is attributed to electronic factors. The electronegativity of fluorine lowers the energy of the orbitals on the adjacent carbon atoms, facilitating the oxidative addition step in many catalytic cycles. Furthermore, the M-C bond formed after C-H activation is often stabilized by the presence of an ortho-fluorine substituent. nih.gov This stabilization is thought to arise from a greater increase in the M-C bond energy compared to the corresponding H-C bond energy upon ortho-fluorine substitution. researchgate.net

Additionally, the hydroxyl or aldehyde groups in the molecule can act as directing groups, coordinating to the metal catalyst and delivering it to a nearby C-H bond for activation. The interplay between this coordination-directed functionalization and the intrinsic electronic preference for activation near the fluorine atom would determine the ultimate regiochemical outcome.

Mechanistic Investigations and Proposed Reaction Pathways

Understanding the detailed step-by-step mechanism of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. This involves identifying the slowest, rate-determining step and characterizing any transient intermediates.

Elucidation of Rate-Determining Steps in Complex Reactions

Consider the Baeyer-Villiger oxidation of this compound to the corresponding formate (B1220265) ester, a reaction analogous to one used in the synthesis of fluorinated phenols. nih.gov This reaction typically proceeds via a multi-step mechanism:

Step 1 (Fast): Nucleophilic addition of a peroxy acid to the carbonyl carbon of the aldehyde to form a tetrahedral intermediate (a hydroxy peroxyacetal).

Step 2 (Slow, Rate-Determining): Concerted migration of a group (in this case, the aryl group) from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond. This forms the product and a carboxylate leaving group. This rearrangement step is generally the RDS.

Step 3 (Fast): Subsequent hydrolysis of the formate ester could occur depending on the reaction conditions.

The rate law for this reaction would be determined by the species involved in the RDS. If the rearrangement of the tetrahedral intermediate is the RDS, the rate would be proportional to the concentration of this intermediate. Kinetic studies, where the concentrations of the aldehyde and the peroxy acid are systematically varied, can be used to experimentally determine the rate law and thus support the proposed RDS.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a reaction mechanism and consumed in a subsequent step. khanacademy.org While often transient and present in low concentrations, their identification is key to confirming a proposed pathway.

In the previously mentioned Baeyer-Villiger oxidation, the key reaction intermediate is the tetrahedral species formed in the first step, often referred to as the Criegee intermediate in the context of the rearrangement step. Its structure for the reaction of this compound would be:

(Illustrative structure of the Criegee intermediate)

Characterizing such intermediates can be challenging. Techniques used for their detection include:

Spectroscopic Methods: Under specific conditions (e.g., low temperature), intermediates may be stable enough to be observed by NMR or IR spectroscopy.

Trapping Experiments: An intermediate can be "trapped" by adding another reagent that reacts with it specifically, leading to a stable, characterizable product.

Isotopic Labeling: Using isotopes (e.g., ¹⁸O in the peroxy acid) can help track the movement of atoms and confirm migratory steps in the mechanism.

Computational Chemistry: Quantum mechanical calculations can model the reaction pathway, predict the structures and energies of intermediates and transition states, and corroborate experimental findings.

For other reactions, different intermediates would be involved. For instance, a Wittig reaction at the aldehyde group would proceed through a betaine and/or an oxaphosphetane intermediate, while an SₙAr reaction would involve a resonance-stabilized anionic σ-complex known as a Meisenheimer complex .

Understanding Surface Phenomena in Heterogeneous Catalysis

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the surface phenomena of this compound in the context of heterogeneous catalysis. Specific studies detailing the adsorption, reaction mechanisms, and desorption of this particular compound on catalytic surfaces are not presently available in published research.

Heterogeneous catalysis fundamentally involves the interaction of reactants with the surface of a solid catalyst. nih.gov These interactions, which include adsorption of the reactant molecules onto active sites, the subsequent chemical transformation, and the desorption of products, are critical in determining the efficiency and selectivity of a catalytic process. nih.gov The specific electronic and steric properties of a reactant molecule, such as this compound, would theoretically govern its behavior at a catalyst's surface. The presence of the fluoro, hydroxymethyl, and aldehyde functional groups would each contribute to the molecule's adsorption energy and orientation on a catalyst.

In related studies on various substituted benzaldehydes, the nature and position of substituents on the phenyl ring have been shown to influence catalytic hydrogenation rates and pathways. researchgate.net For instance, the electronic effects of electron-withdrawing groups like fluorine can impact the adsorption and activation of the aldehyde group. researchgate.net However, without direct experimental or computational studies on this compound, any discussion of its specific surface interactions would be speculative. Research on other benzaldehyde derivatives often employs techniques like temperature-programmed desorption (TPD) and in-situ spectroscopy to probe surface phenomena, but such data for the target molecule is absent.

Therefore, a detailed analysis of surface phenomena, including the generation of data tables on catalytic performance or mechanistic pathways for this compound, cannot be provided due to the lack of available research findings.

Advanced Spectroscopic Characterization and Computational Chemical Studies of 3 Fluoro 4 Hydroxymethyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Fluoro-4-(hydroxymethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, including multidimensional experiments, provides a complete picture of the atomic connectivity and electronic environment.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals details about the carbon skeleton. The presence of a fluorine atom introduces characteristic splitting patterns due to heteronuclear coupling (J-coupling).

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the formyl proton, the hydroxymethyl group (both the methylene (B1212753) protons and the hydroxyl proton), and the three aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 9.9-10.0 ppm). The methylene protons (CH₂) of the hydroxymethyl group would appear as a singlet around 4.7 ppm, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The aromatic region would display three distinct multiplets, with chemical shifts and splitting patterns dictated by both homo- and heteronuclear coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehyde carbon is the most deshielded, appearing around 191 ppm. The carbon atom directly bonded to the fluorine (C-3) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. Other carbons in the aromatic ring will also exhibit smaller couplings to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, and ⁴JCF), providing crucial information for unambiguous signal assignment.

Expected ¹H and ¹³C NMR Data

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-α | CHO | ~9.95 | s | - |

| H-2 | Ar-H | ~7.70 | d | ³J(H,F) = ~5-6 |

| H-5 | Ar-H | ~7.65 | d | ³J(H,H) = ~8 |

| H-6 | Ar-H | ~7.50 | dd | ³J(H,H) = ~8, ⁴J(H,F) = ~8-9 |

| H-β | CH₂ | ~4.75 | s | - |

| ¹³C NMR | Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Predicted J (Hz) |

| C-α | CHO | ~191.0 | d | ³J(C,F) = ~6-7 |

| C-4 | Ar-C | ~163.5 | d | ¹J(C,F) = ~245-250 |

| C-1 | Ar-C | ~145.0 | d | ²J(C,F) = ~14-16 |

| C-3 | Ar-C | ~134.0 | s | - |

| C-6 | Ar-C | ~131.0 | d | ²J(C,F) = ~20-22 |

| C-5 | Ar-C | ~126.0 | d | ³J(C,F) = ~3-4 |

| C-2 | Ar-C | ~116.0 | d | ⁴J(C,F) = ~2-3 |

| C-β | CH₂OH | ~63.0 | d | ³J(C,F) = ~4-5 |

Fluorine-19 NMR Spectroscopy for Probing Fluorine Environments

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. biophysics.org The chemical shift of ¹⁹F is extremely sensitive to its electronic environment, spanning a range of over 800 ppm. biophysics.org

For this compound, the ¹⁹F NMR spectrum would consist of a single resonance for the fluorine atom attached to the aromatic ring. The signal's chemical shift provides information about the electron density at the fluorine-bearing carbon. This signal would be split into a doublet of doublets due to coupling with the two ortho protons (H-2 and H-4, though H-4 is substituted). Therefore, coupling would be observed with H-2 (a three-bond coupling, ³JHF) and H-5 (a four-bond coupling, ⁴JHF). The magnitudes of these coupling constants are valuable for structural confirmation.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding network of a molecule, especially for assigning protons and carbons in complex aromatic systems. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.org It would provide unambiguous correlations for the C-2/H-2, C-5/H-5, C-6/H-6, aldehyde C/H, and methylene C/H pairs, greatly facilitating the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is critical for piecing together the molecular framework by connecting fragments and identifying quaternary carbons.

Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) |

| Aldehyde H | C-1, C-2, C-6 |

| Methylene H (CH₂) | C-3, C-4, C-5 |

| Aromatic H-2 | C-4, C-6, Aldehyde C |

| Aromatic H-5 | C-1, C-3, Methylene C |

| Aromatic H-6 | C-2, C-4 |

NMR Relaxation Studies and Molecular Dynamics

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium (T₁ and T₂), provide powerful insights into molecular dynamics. For fluorinated molecules, spin relaxation is primarily governed by two mechanisms: dipole-dipole (DD) interactions with nearby protons and chemical shift anisotropy (CSA). nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Profiling

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The two methods are often complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds like C=O), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., non-polar bonds like C-C in an aromatic ring). surfacesciencewestern.com

The spectrum of this compound is characterized by vibrations arising from the aromatic ring and the two functional groups. Key expected vibrational frequencies are summarized below.

Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Assignment | Technique | Intensity |

| ~3400 | O-H stretch (hydroxymethyl) | IR | Strong, Broad |

| ~2850, ~2750 | C-H stretch (aldehyde) | IR/Raman | Medium |

| ~1700 | C=O stretch (aldehyde) | IR | Very Strong |

| ~1600, ~1500 | C=C stretch (aromatic ring) | IR/Raman | Medium-Strong |

| ~1250 | C-F stretch | IR | Strong |

| ~1050 | C-O stretch (hydroxymethyl) | IR | Strong |

Characteristic Vibrational Modes of Formyl and Hydroxyl Groups

The unambiguous identification of the formyl and hydroxymethyl groups is readily achieved through vibrational spectroscopy.

Formyl Group (-CHO): The most prominent feature of the formyl group is the intense C=O stretching vibration, which is expected to appear around 1700 cm⁻¹ in the FT-IR spectrum. Another diagnostic feature is the aldehydic C-H stretching mode. This typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet, around 2850 cm⁻¹ and 2750 cm⁻¹.

Hydroxymethyl Group (-CH₂OH): The hydroxyl group is easily identified by its characteristic O-H stretching vibration. In the FT-IR spectrum, this appears as a strong, broad absorption in the 3200-3500 cm⁻¹ region due to hydrogen bonding. The C-O single bond stretching vibration is also a strong band, typically found in the 1000-1100 cm⁻¹ region. Additionally, the methylene (CH₂) unit of this group will have its own characteristic C-H stretching modes (symmetric and asymmetric) just below 3000 cm⁻¹ and various bending (scissoring, wagging, twisting) modes at lower frequencies.

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds)

In the solid state, the supramolecular assembly of this compound is significantly influenced by a variety of intermolecular interactions. Among these, weak hydrogen bonds of the C-H···O type play a crucial role in the formation of its crystal lattice. The carbonyl group of the benzaldehyde (B42025) moiety is a primary participant in these interactions, acting as a hydrogen bond acceptor. nih.gov

The following table provides representative data on the types of intermolecular interactions that could be expected in the crystal structure of this compound, based on studies of similar compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Strong Hydrogen Bond | O-H (hydroxyl) | O (carbonyl/hydroxyl) | 1.8 - 2.2 |

| Weak Hydrogen Bond | C-H (aldehyde) | O (carbonyl/hydroxyl) | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H (aromatic) | O (carbonyl/hydroxyl) | 2.4 - 3.0 |

| Weak Hydrogen Bond | C-H (hydroxymethyl) | O (carbonyl/hydroxyl) | 2.3 - 2.9 |

| Halogen Interaction | C-H | F | 2.3 - 2.9 |

| π–π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to various electronic transitions within the molecule. Benzaldehyde and its derivatives generally show characteristic absorption bands in the UV-Vis region arising from π → π* and n → π* transitions. rsc.org

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals. The n → π* transitions are of lower intensity and arise from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. nih.gov

For this compound, the presence of the fluorine, hydroxyl, and hydroxymethyl substituents on the benzene (B151609) ring will influence the position and intensity of these absorption bands. These substituents can cause a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths compared to unsubstituted benzaldehyde.

A representative UV-Vis absorption data table for a substituted benzaldehyde is presented below to illustrate the expected electronic transitions.

| Transition | Typical λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

| π → π | 240 - 280 | > 10,000 |

| n → π | 300 - 340 | < 2,000 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound (molecular weight: 154.13 g/mol ), the mass spectrum would show a molecular ion peak ([M]+•) at m/z 154.

Electron impact (EI) ionization typically induces fragmentation of the molecular ion. The fragmentation pattern of aldehydes is characterized by specific cleavage pathways. libretexts.org Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to form a stable acylium ion ([M-H]+), and the loss of the formyl radical (-CHO) to produce a phenyl cation ([M-CHO]+). docbrown.info

For this compound, additional fragmentation pathways involving the hydroxymethyl group, such as the loss of water ([M-H2O]+) or formaldehyde (B43269) ([M-CH2O]+), are also plausible. The following table summarizes the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| m/z | Ion Formula | Description |

| 154 | [C8H7FO2]+• | Molecular Ion |

| 153 | [C8H6FO2]+ | Loss of H• |

| 136 | [C8H5FO]+• | Loss of H2O |

| 125 | [C7H6FO]+ | Loss of CHO• |

| 124 | [C7H5FO]+• | Loss of CH2O |

| 97 | [C6H4F]+ | Loss of CHO• and CO |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are a powerful tool for determining the most stable three-dimensional structure of a molecule. Geometry optimization of this compound, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the most stable conformer.

Conformational analysis would involve studying the rotation around the C-C bond connecting the aldehyde group to the benzene ring and the C-C bond of the hydroxymethyl group. For the aldehyde group, two planar conformers are possible: one where the C=O bond is syn to the C-F bond and another where it is anti. Similarly, different orientations of the hydroxymethyl group relative to the benzene ring would be investigated to identify the global minimum energy structure. scilit.com The planarity of the molecule and the potential for intramolecular hydrogen bonding between the hydroxyl and formyl groups would also be assessed.

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide insights into the molecule's tendency to donate or accept electrons in chemical reactions.

The following table presents representative calculated electronic properties for a substituted benzaldehyde, which would be analogous to what would be expected for this compound.

| Parameter | Formula | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.5 to -7.5 |

| LUMO Energy | ELUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.5 to 5.5 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.0 to -5.0 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |

| Electrophilicity Index | ω = μ2 / (2η) | 2.9 to 4.4 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MESP map would show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, and the fluorine atom. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms, particularly the aldehydic and hydroxyl protons, indicating sites for nucleophilic attack. researchgate.net The MESP map provides a visual representation of the molecule's reactivity, complementing the insights gained from the HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule, translating complex wavefunctions into an intuitive chemical language of bonds and lone pairs. numberanalytics.com For this compound, NBO analysis reveals significant intramolecular interactions that govern its stability and electronic properties. The analysis focuses on second-order perturbation theory to evaluate the stabilization energy, E(2), associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Key intramolecular interactions within the molecule involve the delocalization of lone pair (LP) electrons from the oxygen and fluorine atoms into the antibonding orbitals (π* and σ) of the benzene ring and the carbonyl group. The lone pairs of the hydroxyl oxygen and the fluorine atom, for instance, engage in hyperconjugative interactions with the π orbitals of the aromatic C-C bonds. These interactions contribute to the resonance stabilization of the molecule. Similarly, the lone pairs on the carbonyl oxygen interact with the antibonding orbitals of adjacent C-C bonds. The magnitude of the E(2) energy is proportional to the strength of the interaction.

A summary of the most significant calculated intramolecular donor-acceptor interactions is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O1) Carbonyl | π(C4-C5) | 22.5 | π-conjugation |

| LP (O2) Hydroxyl | σ(C1-H) | 5.8 | Hyperconjugation |

| LP (F) | π(C2-C3) | 4.5 | Hyperconjugation |

| π(C2-C3) | π(C4-C5) | 18.9 | π-delocalization |

| π(C4-C5) | π*(C=O) | 15.2 | π-conjugation |

This table contains hypothetical data based on typical computational results for similar aromatic compounds.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules, providing a valuable tool for structural confirmation and analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the B3LYP/6-311++G(d,p) level of theory. nih.govijnc.ir The calculated shifts are referenced against tetramethylsilane (B1202638) (TMS). The predicted values are influenced by the electronic environment of each nucleus, including the electron-withdrawing effects of the fluorine and aldehyde groups and the electron-donating character of the hydroxymethyl group.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aldehyde-H | 9.95 | Carbonyl-C | 191.5 |

| Hydroxyl-H | 5.40 | C-F | 163.2 |

| CH₂-H | 4.75 | C-OH | 155.8 |

| Aromatic-H (ortho to CHO) | 7.80 | C-CHO | 132.1 |

| Aromatic-H (ortho to F) | 7.45 | Aromatic C-H | 130.5 |

| Aromatic-H (meta to CHO) | 7.65 | Aromatic C-H | 117.3 |

| - | - | CH₂ | 62.8 |

This table contains hypothetical data based on typical computational results for similar aromatic compounds.

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies from the second derivatives of energy with respect to atomic displacement. These frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and limitations of the computational method. nih.gov The predicted spectrum for this compound would show characteristic peaks for its functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3450 |

| C-H stretch (aromatic) | 3080 |

| C-H stretch (aldehyde) | 2850, 2750 |

| C=O stretch (aldehyde) | 1695 |

| C=C stretch (aromatic) | 1600, 1510 |

| C-F stretch | 1250 |

| C-O stretch (hydroxyl) | 1050 |

This table contains hypothetical data based on typical computational results for similar aromatic compounds.

UV-Visible (UV-Vis) Spectroscopy

Electronic transitions are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). For this molecule, the primary electronic transitions are expected to be of π→π* and n→π* character, originating from the aromatic system and the carbonyl group.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.45 | HOMO → LUMO | π→π |

| 310 | 0.08 | HOMO-1 → LUMO | n→π |

This table contains hypothetical data based on typical computational results for similar aromatic compounds.

Computational Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants, transition states, and products. nih.gov A transition state is a first-order saddle point on the PES, confirmed by the presence of a single imaginary frequency in a vibrational analysis. nih.gov

Consider the oxidation of the hydroxymethyl group of this compound to the corresponding carboxylic acid, 3-fluoro-4-formylbenzoic acid, a plausible synthetic transformation. Computational modeling can be used to investigate the mechanism, for example, via a two-step process involving an intermediate aldehyde hydrate. The geometry of the reactant, transition states, and products would be optimized. The activation energy (ΔG‡) for each step is then calculated as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate. This information is vital for understanding reaction kinetics and predicting reaction feasibility.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant + Oxidant | 0.0 | Initial state |

| Transition State 1 (TS1) | +15.5 | First H-abstraction |

| Intermediate | -5.2 | Gem-diol intermediate |

| Transition State 2 (TS2) | +12.8 | Second H-abstraction |

| Product + Reduced Oxidant | -45.0 | Final state |

This table contains hypothetical data for a model oxidation reaction.

Other Advanced Computational Methodologies (e.g., Non-Covalent Interaction (NCI) Index, Electron Localization Function (ELF))

Non-Covalent Interaction (NCI) Index

The Non-Covalent Interaction (NCI) index is a visualization tool used to identify and characterize non-covalent interactions in real space. wikipedia.orgnih.gov It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org NCI analysis generates 3D plots with colored isosurfaces that highlight different types of interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces denote weak, attractive van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes. nih.govresearchgate.net

For this compound, an NCI analysis would be particularly useful for visualizing potential weak intramolecular hydrogen bonds. For instance, a green or light-blue surface might appear between the hydrogen of the hydroxymethyl group and the oxygen of the aldehyde group, or between the same hydrogen and the fluorine atom, providing visual evidence and characterization of these stabilizing interactions that influence the molecule's preferred conformation.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method for mapping the electron pair probability in a molecule. wikipedia.org It provides a chemically intuitive picture of the molecular electronic structure by partitioning the molecule's space into basins of attraction. researchgate.net Each basin corresponds to a specific chemical feature, such as a core atomic shell, a covalent bond, or a lone pair. jussieu.frtaylorandfrancis.com

An ELF analysis of this compound would visually confirm the Lewis structure of the molecule. It would show distinct basins for:

The C-C, C-H, C-O, and C-F single bonds.

The C=O double bond, likely as two distinct basins.

The lone pairs on the hydroxyl oxygen, carbonyl oxygen, and fluorine atoms.

The volume and electron population of these basins can be integrated to provide quantitative data about the bonding and electron distribution, offering a detailed understanding of the molecule's electronic framework. researchgate.net

Synthetic Utility and Applications of 3 Fluoro 4 Hydroxymethyl Benzaldehyde As a Versatile Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on 3-Fluoro-4-(hydroxymethyl)benzaldehyde allows for its use in the construction of intricate molecular architectures. The aldehyde group can participate in reactions such as aldol (B89426) condensations and Wittig reactions, while the hydroxyl group can be a site for etherification or esterification. The fluorine atom, in turn, can influence the electronic properties and metabolic stability of the final molecule.

Construction of Multi-Functionalized Aromatic Systems

The reactivity of this compound facilitates the introduction of various substituents onto the aromatic ring, leading to the formation of multi-functionalized aromatic systems. These systems are often key components of larger, more complex molecules with specific desired properties. The interplay between the electron-withdrawing fluorine atom and the other functional groups can direct the regioselectivity of further synthetic transformations, allowing for precise control over the final molecular structure.

Role in the Synthesis of Chiral Fluorine-Containing Compounds

The synthesis of chiral fluorine-containing compounds is of significant interest in pharmaceutical and agricultural chemistry due to the profound effects that fluorine can have on a molecule's biological activity. nih.gov The stereoselective construction of a fluorinated chiral carbon center is a challenging yet critical operation in organic synthesis. nih.gov While direct asymmetric fluorination methods are continually being developed, the use of chiral building blocks derived from precursors like this compound offers a valuable alternative route. By incorporating this fluorinated scaffold early in a synthetic sequence, complex chiral molecules with defined stereochemistry can be accessed. For example, fluorinated prolines, which are important motifs in medicinal chemistry, can be synthesized and have been shown to influence the conformational properties of biologically active small molecules and peptides. nih.gov

Applications in Medicinal Chemistry for Bioactive Compound Synthesis

The unique combination of functional groups and the presence of a fluorine atom make this compound an attractive starting material for the synthesis of bioactive compounds in medicinal chemistry. Fluorine substitution is a common strategy employed by medicinal chemists to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.

Precursor for Pharmacologically Active Ingredients (APIs)

This compound and its derivatives are utilized as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The aldehyde and hydroxyl functionalities allow for the facile attachment of this fluorinated aromatic ring to other molecular fragments, building up the complex structures characteristic of many modern drugs.

Scaffolds for Novel Drug Candidates (e.g., Protein Inhibitors)

The fluorinated benzaldehyde (B42025) core of this compound serves as a valuable scaffold for the development of novel drug candidates, particularly protein inhibitors. scbt.com By modifying the aldehyde and hydroxyl groups, chemists can generate libraries of related compounds for screening against various biological targets. For instance, derivatives of fluorinated benzaldehydes have been used to synthesize inhibitors of macrophage migration inhibitory factor, which has implications for anti-inflammatory activity. ossila.com

Synthesis of Curcuminoid Analogues

Curcumin, a natural product with a wide range of biological activities, has spurred the synthesis of numerous analogues in search of compounds with improved potency and bioavailability. This compound and related fluorinated benzaldehydes are key starting materials in the synthesis of fluoro-curcuminoids. ossila.comunf.edu These syntheses often involve an aldol condensation reaction between the fluorinated benzaldehyde and a ketone. ossila.com The resulting curcuminoid analogues have shown promising activity, with some derivatives exhibiting significant inhibitory concentrations against human cancer cell lines. ossila.com The straightforward synthesis of curcuminoids allows for extensive structural modifications, not only by altering the aromatic substituents but also by changing the length of the carbon chain and the central β-diketone unit. uab.cat

Derivatives with Cytoprotective and Anti-inflammatory Activities